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Executive Summary
Carboxyatractylate (CAT) is the "gold standard" inhibitor for the mitochondrial Adenine

Nucleotide Translocator (ANT). Unlike its competitive analog Atractyloside (ATR), CAT exhibits

non-competitive, high-affinity binding (

< 10 nM), effectively "locking" the transporter in the cytosolic-facing (c-state) conformation.

This guide compares CAT against Bongkrekic Acid (BKA) and Atractyloside (ATR), detailing

their distinct mechanistic impacts on mitochondrial respiration and permeability transition pore

(MPTP) kinetics across cardiomyocytes, hepatocytes, and glycolytic tumor cells.

Key Differentiator: While BKA locks ANT in the matrix-facing (m-state) and inhibits MPTP

opening, CAT locks the c-state and sensitizes mitochondria to MPTP opening, making it a

critical tool for apoptosis and bioenergetics research.

Mechanism of Action: The "Locked Door" Paradigm
The Adenine Nucleotide Translocator (ANT) operates via a "ping-pong" mechanism, alternating

between a cytoplasmic-open state (c-state) and a matrix-open state (m-state) to exchange ADP

and ATP.

Carboxyatractylate (CAT): Binds to the extracellular loops of ANT, locking it in the c-state.

This blockade is practically irreversible due to high affinity, preventing ADP entry.
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Bongkrekic Acid (BKA): Permeates the membrane (at low pH) and binds from the matrix

side, locking ANT in the m-state.

MPTP Connection: The c-state conformation of ANT is structurally linked to the sensitization

of the Mitochondrial Permeability Transition Pore (MPTP). Therefore, CAT is pro-apoptotic

(pro-pore), while BKA is anti-apoptotic (anti-pore).

Visualization: ANT Conformational Locking
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Figure 1: Mechanism of ANT inhibition. CAT locks the c-state (pro-MPTP), while BKA locks the

m-state (anti-MPTP).
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Feature
Carboxyatractylate
(CAT)

Atractyloside (ATR)
Bongkrekic Acid
(BKA)

Primary Target ANT (c-state) ANT (c-state) ANT (m-state)

Binding Type
Non-competitive

(Tight-binding)

Competitive

(Displaceable by ADP)

Non-competitive

(Matrix side)

Affinity (

)
< 10 nM (Very High)

~0.5 - 10 µM

(Moderate)
~10 - 20 nM (High)

MPTP Effect Sensitizes (Pro-Pore) Sensitizes (Pro-Pore) Inhibits (Anti-Pore)

Cell Permeability

Poor (Requires

permeabilization or

long incubation)

Poor (Requires

carriers/transporters)

Moderate (pH

dependent entry)

Primary Use
Titration of active ANT

sites; MPTP induction

Reversible inhibition;

Toxicology models

MPTP inhibition; m-

state structural studies

Scientist's Note: Do not substitute ATR for CAT in quantitative titrations. ATR's competitive

nature means high ADP concentrations (present in State 3 respiration) can displace it, leading

to underestimation of ANT inhibition. CAT is the only choice for stoichiometric titration of

functional ANT units.

Cell-Type Specific Effects
The impact of CAT varies significantly by tissue due to the expression of different ANT isoforms

(ANT1, ANT2, ANT3, ANT4) and the metabolic state of the cell.

A. Cardiomyocytes (Heart)
Isoform Profile: Predominantly ANT1 (high abundance).

CAT Effect: Rapid bioenergetic collapse. Heart mitochondria have a high respiratory control

ratio (RCR). Treatment with CAT during State 3 respiration causes an immediate reversion to

State 4 (proton leak only).

Relevance: Used to model ischemic injury where ANT1 mediates basal proton leak.
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B. Hepatocytes (Liver)
Isoform Profile: Predominantly ANT2 (in rodents) or ANT2/3. Lower total ANT protein per mg

mitochondria compared to heart.

CAT Effect:

Fatty Acid Uncoupling: CAT inhibits the uncoupling effect of fatty acids in liver

mitochondria, suggesting ANT mediates this "anion cycling" proton leak.

Toxicity: While CAT is poorly permeable to many cells, hepatocytes can uptake glycosides

via OATP transporters, leading to fulminant hepatic failure in in vivo toxicity models.

C. Tumor Cells (Glycolytic Shift)
Isoform Profile: Upregulation of ANT2; downregulation of ANT1.

Mechanism: In glycolytic cancers (Warburg effect), ANT2 functions in reverse, importing ATP

(generated by glycolysis) into the mitochondria to maintain the mitochondrial membrane

potential (

).

CAT Effect:

Apoptosis Induction: By blocking ANT2, CAT prevents ATP import. This collapses

, leading to MPTP opening, cytochrome c release, and apoptosis.

Therapeutic Target: This unique dependency makes ANT2 inhibition a strategy for

selectively killing cancer cells while sparing oxidative tissues (which export ATP).

Experimental Protocols
Protocol A: Mitochondrial Respiration & ANT Titration
Purpose: Determine the concentration of functional ANT units or inhibit State 3 respiration.

System: Seahorse XF or Clark-type Oxygen Electrode (Oxygraph).
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Preparation: Isolate mitochondria or use permeabilized cells (digitonin/saponin). Note: Intact

cells respond poorly to acute CAT addition.

Buffer: MiR05 or standard respiration buffer (125 mM sucrose, 65 mM KCl, 10 mM HEPES,

pH 7.2).

Substrate Addition: Add Glutamate/Malate (Complex I) or Succinate/Rotenone (Complex II).

State 3 Induction: Add ADP (saturating, e.g., 1-2 mM). Observe rapid

consumption.

CAT Titration:

Prepare CAT stock (e.g., 10 µM).

Titrate in small increments (e.g., 10-50 pmol CAT per mg mitochondrial protein).

Endpoint: Plot Respiration Rate vs. [CAT]. The x-intercept represents the concentration of

active ANT.

Protocol B: MPTP Swelling Assay
Purpose: Assess MPTP sensitization. Detection: Absorbance decrease at 540 nm

(mitochondrial swelling).

Setup: Resuspend isolated mitochondria (0.5 mg/mL) in swelling buffer (250 mM sucrose, 10

mM Tris-MOPS, pH 7.4). Omit EGTA (calcium is required for pore opening).

Sensitization: Add CAT (1-5 µM). Incubate for 2 minutes.

Control: Add BKA (5 µM) to a separate sample (should inhibit swelling).

Induction: Add Calcium pulse (e.g., 50-200 µM

).

Measurement: Monitor
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kinetic decrease. CAT-treated mitochondria will swell (absorbance drop) at significantly lower

loads than untreated controls.

Visualization: Experimental Workflow
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Figure 2: Workflow for determining functional ANT concentration using CAT titration.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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